molecular formula C15H20N2O3 B12937505 4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine

4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine

Cat. No.: B12937505
M. Wt: 276.33 g/mol
InChI Key: HRAHTERDTSGKPL-UHFFFAOYSA-N
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Description

4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine is a complex organic compound that features a morpholine ring attached to an indole moiety through an ether linkage

Preparation Methods

The synthesis of 4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxyindole and morpholine.

    Ether Formation: The 5-methoxyindole undergoes an etherification reaction with an appropriate ethylating agent to form the intermediate 2-(5-methoxy-1H-indol-6-yloxy)ethanol.

    Morpholine Attachment: The intermediate is then reacted with morpholine under suitable conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or morpholine rings are replaced with other groups. Common reagents include halogens and nucleophiles.

Scientific Research Applications

4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on biological systems, including its interactions with enzymes and receptors.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

4-(2-((5-Methoxy-1H-indol-6-yl)oxy)ethyl)morpholine can be compared with similar compounds such as:

    5-Methoxy-N,N-diisopropyltryptamine: Both compounds contain the 5-methoxyindole structure, but differ in their side chains and overall structure.

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also features a 5-methoxyindole moiety but has a different functional group attached.

    Melatonin: A naturally occurring compound with a similar indole structure, but with distinct biological functions.

The uniqueness of this compound lies in its specific combination of the indole and morpholine structures, which may confer unique properties and applications.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

4-[2-[(5-methoxy-1H-indol-6-yl)oxy]ethyl]morpholine

InChI

InChI=1S/C15H20N2O3/c1-18-14-10-12-2-3-16-13(12)11-15(14)20-9-6-17-4-7-19-8-5-17/h2-3,10-11,16H,4-9H2,1H3

InChI Key

HRAHTERDTSGKPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)OCCN3CCOCC3

Origin of Product

United States

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